molecular formula C10H10FNO2S B2539665 3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 321942-96-5

3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B2539665
CAS No.: 321942-96-5
M. Wt: 227.25
InChI Key: XAVYARGPEPGJFM-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic sulfone derivative characterized by a 2,3-dihydrothiophene 1,1-dioxide core substituted with a 4-fluorophenylamino group at the 3-position. Its molecular formula is C₁₀H₁₀FNO₂S, with a molar mass of 227.25 g/mol. The compound’s structure combines the electron-withdrawing sulfone group and the aromatic 4-fluorophenyl moiety, which may influence its reactivity, stability, and synthetic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVYARGPEPGJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and a thiophene derivative.

    Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with a thiophene derivative in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents like ethanol or methanol are often used.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the sulfone group (1,1-dioxide) on the thiophene ring. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amino group and the fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, or other peroxides.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiophene sulfides.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and amino groups allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenylamino group introduces both electronic (electron-withdrawing fluorine) and steric effects, distinguishing it from halogenated or simple aryl-substituted analogs.
  • Amino-substituted derivatives exhibit higher polarity compared to halogenated analogs, influencing solubility and chromatographic behavior .

Reactivity in Chemical Reactions

Nucleophilic Substitution

  • Halogenated Derivatives : 3-Bromo- and 3-chloro-2,3-dihydrothiophene dioxides undergo facile substitution with nucleophiles (e.g., NaI, HgCl₂) to yield iodo or chloro derivatives .
  • Amino Derivatives: The 4-fluorophenylamino group in the target compound may participate in further functionalization (e.g., acylation or alkylation), leveraging the nucleophilic NH group.

Fragmentation and Decomposition

  • 2,5-Diaryl-4-hydroxy-3-keto-2,3-dihydrothiophene dioxides fragment under acidic conditions (100–110°C in acetic acid) to form 1,4-diarylbutane-2,3-diones via SO₂ elimination . The target compound’s amino group may alter this pathway due to resonance stabilization or hydrogen bonding.

Regioselectivity in Additions

  • Non-symmetrical dihydrothiophene dioxides (e.g., 2-trimethylgermyl-5-trimethylsilyl derivatives) exhibit regioselective amine addition, favoring the vinylsilyl fragment . The 4-fluorophenylamino substituent in the target compound could similarly direct regioselectivity in subsequent reactions.

Biological Activity

3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a synthetic organic compound belonging to the thiophene derivatives class. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound, featuring a fluorophenyl group and an amino substitution on the thiophene ring, enhances its potential biological activity.

Chemical Structure and Properties

  • Chemical Formula : C10H10FNO2S
  • CAS Number : 321942-96-5
  • Molecular Weight : 215.25 g/mol

The compound's structure is characterized by the presence of a thiophene ring with an attached amino group and a fluorobenzene moiety, which contributes to its lipophilicity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 4-fluoroaniline and a thiophene derivative.
  • Condensation Reaction : The reaction occurs in the presence of catalysts like acids or bases and solvents such as ethanol or methanol.
  • Oxidation : The intermediate product undergoes oxidation using agents like hydrogen peroxide to introduce the sulfone group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that thiophene derivatives can possess significant antimicrobial properties. The presence of the fluorine atom may enhance these effects due to increased lipophilicity, allowing better membrane penetration.

Anticancer Properties

Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. The mechanism often involves interaction with specific enzymes or receptors critical for cancer cell survival.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored. Its interaction with various molecular targets may lead to reduced inflammation markers in vitro and in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Inhibitory Effects on Enzymes :
    • A study evaluated compounds for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), critical targets in neurodegenerative diseases like Alzheimer's (IC50 values ranged from 0.28 µM to 2.81 µM) .
  • Antiviral Activity :
    • Compounds structurally similar to 3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene have demonstrated effectiveness against HIV strains with low cytotoxicity (CC50 values exceeding 150 µM) .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted how modifications in substituents influence biological activity. For instance, replacing fluorine with other groups significantly altered potency against various targets .

The mechanism through which this compound exerts its biological effects likely involves:

  • Binding to specific enzymes or receptors.
  • Modulating key signaling pathways associated with inflammation and cell proliferation.
  • Potentially affecting neurotransmitter levels through enzyme inhibition.

Comparison with Similar Compounds

Compound NameStructural DifferencesNotable Activities
3-((4-Chlorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxideChlorine instead of fluorineSimilar antimicrobial activity
3-((4-Methylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxideMethyl group instead of fluorineEnhanced lipophilicity
3-((4-Nitrophenyl)amino)-2,3-dihydrothiophene 1,1-dioxideNitro group instead of fluorineIncreased cytotoxicity

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